(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate, with the chemical formula and CAS number 1864270-64-3, is a compound classified as a carbamate. It features a tert-butyl group attached to a methylamino propan-2-yl structure, making it relevant in various chemical and pharmaceutical applications. The compound's IUPAC name is tert-butyl (1-(methylamino)propan-2-yl)carbamate, indicating its structural complexity and potential for biological activity .
This compound is synthesized from simple organic precursors and falls under the category of carbamates, which are esters or salts of carbamic acid. Carbamates are known for their utility in medicinal chemistry, particularly as intermediates in drug synthesis and as active pharmaceutical ingredients. The specific stereochemistry of this compound (the S configuration) suggests potential chirality-related biological activity .
The synthesis of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate typically involves several steps:
The synthetic pathway can involve multiple reagents including:
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate has a complex molecular structure characterized by:
The compound's structural representation can be depicted using SMILES notation: CN(C)CC(C)NC(=O)OC(C)(C)C
, highlighting its functional groups and stereochemistry .
Key molecular data include:
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate can undergo various chemical reactions typical for carbamates:
These reactions are significant for its application in organic synthesis and medicinal chemistry .
The mechanism of action for (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate is primarily related to its interactions with biological targets such as enzymes or receptors. Its basic amino group allows it to form hydrogen bonds with various biological macromolecules, potentially influencing enzyme activity or receptor binding.
The mechanism often involves:
Quantitative data regarding binding affinities or kinetic parameters would typically be obtained through experimental assays in biochemical studies .
While specific physical properties such as melting point are not detailed in the search results, general characteristics include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate has several scientific uses:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2